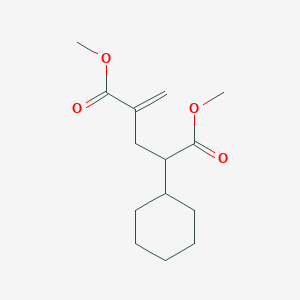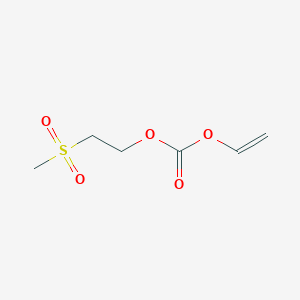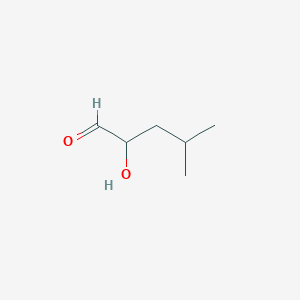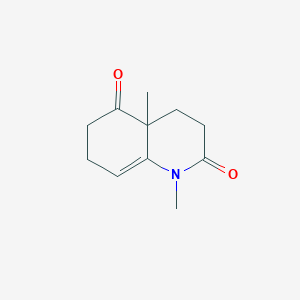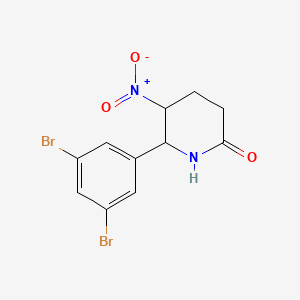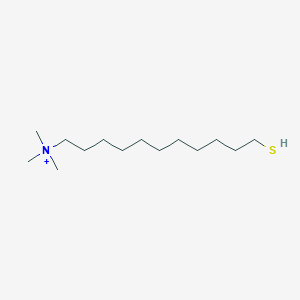
N,N,N-Trimethyl-11-sulfanylundecan-1-aminium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N-Trimethyl-11-sulfanylundecan-1-aminium: is an organic compound that belongs to the class of quaternary ammonium salts This compound is characterized by the presence of a sulfanyl group attached to an undecyl chain, which is further connected to a trimethylammonium group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-11-sulfanylundecan-1-aminium typically involves the reaction of 11-bromoundecane with trimethylamine, followed by the introduction of a sulfanyl group. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (around 70-80°C)
Catalyst: Sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The sulfanyl group in N,N,N-Trimethyl-11-sulfanylundecan-1-aminium can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: Various alkylated derivatives
科学研究应用
Chemistry: N,N,N-Trimethyl-11-sulfanylundecan-1-aminium is used as a surfactant and phase transfer catalyst in organic synthesis. Its ability to stabilize emulsions and facilitate the transfer of reactants between different phases makes it valuable in various chemical reactions.
Biology: In biological research, this compound is employed in the study of membrane proteins and lipid bilayers. Its amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of biological membranes.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also being investigated for its antimicrobial properties.
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and antistatic agents. Its surfactant properties enhance the cleaning efficiency and reduce static cling in textiles.
作用机制
The mechanism of action of N,N,N-Trimethyl-11-sulfanylundecan-1-aminium involves its interaction with lipid bilayers and proteins. The compound can insert itself into lipid membranes, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery, where it facilitates the transport of therapeutic agents across cell membranes.
Molecular Targets and Pathways:
Lipid Bilayers: The compound interacts with the hydrophobic core of lipid bilayers, altering their fluidity and permeability.
Proteins: It can bind to membrane proteins, affecting their conformation and function.
相似化合物的比较
- N,N,N-Trimethyl-11-sulfanylundecan-1-aminium bromide
- This compound chloride
- This compound iodide
Comparison: While these compounds share a similar core structure, the counterion (bromide, chloride, iodide) can influence their solubility, reactivity, and biological activity. For instance, the chloride salt may have better solubility in water compared to the bromide or iodide salts. Additionally, the choice of counterion can affect the compound’s interaction with biological membranes and proteins, leading to variations in their efficacy and applications.
Uniqueness: this compound stands out due to its specific combination of a sulfanyl group and a quaternary ammonium group, which imparts unique chemical and biological properties. Its ability to act as a surfactant, phase transfer catalyst, and antimicrobial agent makes it a versatile compound in various scientific and industrial applications.
属性
CAS 编号 |
468097-10-1 |
|---|---|
分子式 |
C14H32NS+ |
分子量 |
246.48 g/mol |
IUPAC 名称 |
trimethyl(11-sulfanylundecyl)azanium |
InChI |
InChI=1S/C14H31NS/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14-16/h4-14H2,1-3H3/p+1 |
InChI 键 |
JIGFLAFZCXIKIU-UHFFFAOYSA-O |
规范 SMILES |
C[N+](C)(C)CCCCCCCCCCCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
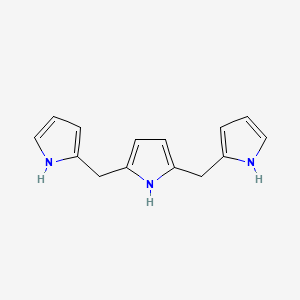
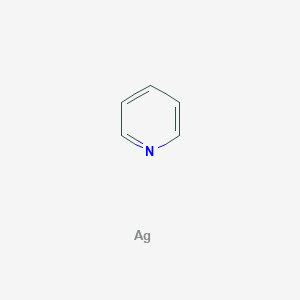
![4-Methyl-N-[(naphthalen-1-yl)methylidene]benzene-1-sulfinamide](/img/structure/B14244997.png)
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)

